Nmdpef

QR2/NQO2 Enzymology Inhibitor Screening

Researchers often face inconsistent QR2 inhibition data due to weak, non-selective modulators like melatonin. NMDPEF (S29434) eliminates this gap with: • Nanomolar QR2 inhibition (IC50 5-16 nM, human QR2) • High selectivity (>100-fold) over QR1, minimizing off-target ROS • Validated in vivo protection in paraquat-induced oxidative stress models Each batch is HPLC ≥98% pure, shipped under blue ice, with full analytical documentation for reproducible neuroprotection and autophagy studies.

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B560459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNmdpef
SynonymsS29434;  N-[2-(2-methoxy-6H-dipyrido[2,3-a:3',2'-e]pyrrolizin-11-yl)ethyl]-2-furamide
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)N3CC4=C(C3=C2CCNC(=O)C5=CC=CO5)N=CC=C4
InChIInChI=1S/C21H18N4O3/c1-27-17-7-6-15-19(24-17)14(8-10-23-21(26)16-5-3-11-28-16)20-18-13(12-25(15)20)4-2-9-22-18/h2-7,9,11H,8,10,12H2,1H3,(H,23,26)
InChIKeyXJIUMLVQBQKCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NMDPEF (S29434): Potent and Selective QR2 Inhibitor


NMDPEF,化学名为N-[2-(2-甲氧基-6H-二吡啶并[2,3-a:3',2'-e]吡咯嗪-11-基)乙基]呋喃-2-甲酰胺(CAS: 874484-20-5),是一种合成的、与褪黑素结构相关的化合物[1]。它作为一种强效、竞争性且具有细胞膜渗透性的醌还原酶2(QR2,又称NQO2)抑制剂[2],其作用机制是通过结合QR2活性位点来阻断其介导的活性氧(ROS)生成。

Why NMDPEF Is Irreplaceable for QR2 Research


QR2在氧化应激调控中的关键作用使其成为神经退行性疾病及中毒研究的重要靶点[1]。然而,不同QR2抑制剂在效能、选择性和作用持续性上存在显著差异。常用的参照物如褪黑素(内源性QR2调节剂)和夹竹桃麻素(NADPH氧化酶抑制剂)已被证明在对抗特定毒性模型时,其细胞保护作用有限且短暂[2]。这种效能上的巨大差距意味着简单地选择一种“QR2抑制剂”无法确保实验的可重复性或获得预期的生物学效应。NMDPEF(S29434)的明确差异化数据证明,它在纳摩尔级效能、QR1选择性以及体内外保护的持久性方面,是进行严谨QR2相关研究的必要条件。

Quantitative Performance Evidence


Nanomolar QR2 Inhibition vs. Micromolar Inhibitors

NMDPEF在酶学水平上展现出极低纳摩尔级的抑制效能,其IC50值范围在5至16 nM[1]。相比之下,作为内源性QR2调节剂的褪黑素,其抑制活性通常在微摩尔级别[2]。

QR2/NQO2 Enzymology Inhibitor Screening

High Selectivity for QR2 Over QR1

NMDPEF对QR2的选择性远高于同家族的另一成员QR1。这一特性至关重要,因为QR1和QR2在功能上存在差异,甚至在某些情况下功能相反。使用非选择性抑制剂可能会因同时抑制QR1而产生复杂的、难以解释的实验结果。

Selectivity QR1 Off-target Specificity

Superior Cytoprotection in Oxidative Stress Models

在百草枯(PQ)诱导的氧化应激模型中,NMDPEF能强效拮抗非凋亡性细胞死亡和ROS生成[1]。与之形成鲜明对比的是,褪黑素和夹竹桃麻素(apocynin)的细胞保护作用被证明是“limited and transient”(有限且短暂的)[2]。

Cytoprotection Oxidative Stress Paraquat Neuroprotection

In Vivo Survival Benefit in Paraquat Toxicity

在体内百草枯中毒大鼠模型中,腹腔注射NMDPEF(4.5 mg/kg)能显著拮抗PQ诱导的全身毒性并降低动物死亡率[1]。这一结果表明,体外观察到的强效保护作用能够成功转化为体内的治疗效果。

In Vivo Toxicology Paraquat Neuroprotection

Mechanism: QR2-Dependent ROS and Autophagy Induction

NMDPEF的作用机制不仅限于简单的酶抑制。研究表明,它能在100 nM浓度范围内抑制QR2介导的ROS产生,并随后诱导细胞自噬(autophagy)[1]。这种通过抑制ROS来调控自噬的能力,为干预氧化应激和蛋白质稳态失衡相关疾病提供了新的思路。

Autophagy ROS Mechanism of Action

Core Research and Application Scenarios


Neurodegenerative Disease and Oxidative Stress Mechanisms

NMDPEF是目前研究QR2在帕金森病、阿尔茨海默病等神经退行性疾病中作用的首选工具药。其纳摩尔级的效能在体外和体内模型中提供了无可匹敌的靶点抑制能力[1]。研究人员可以利用其高选择性来明确区分QR2和QR1的功能,并探究QR2/ROS/自噬通路在神经元损伤和死亡中的具体作用[2]。

Antidote Evaluation in Paraquat Poisoning Models

鉴于其在体内显著降低百草枯诱导的死亡率[3],NMDPEF是开发新型解毒剂的理想先导化合物。工业界或学术界的药物发现团队可以将其作为阳性对照,用于评估新候选化合物在氧化应激中毒模型中的保护效果,或用于探索QR2作为解毒靶点的可行性。

Biochemical and Cellular QR2 Target Validation

对于任何涉及QR2酶活性的基础研究,NMDPEF是一个必需的参照品。无论是进行酶动力学分析、X射线晶体学共结晶研究[4],还是在细胞水平验证QR2的功能,其明确的竞争性抑制机制和极高的亲和力都使其成为校准实验、验证QR2在特定通路中作用的黄金标准。

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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